molecular formula C7H8O4 B13813124 4-Cyclopentene-1,3-dicarboxylic acid

4-Cyclopentene-1,3-dicarboxylic acid

Cat. No.: B13813124
M. Wt: 156.14 g/mol
InChI Key: RGEPWVONFIAFOF-UHFFFAOYSA-N
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Description

4-Cyclopentene-1,3-dicarboxylic acid is an organic compound characterized by a cyclopentene ring with two carboxylic acid groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 4-Cyclopentene-1,3-dicarboxylic acid involves the CH alkylation of diethyl malonate with cis-1,4-dichlorobutene, followed by reaction with dichlorocarbene . Another method includes the use of dimethyl malonate and cis-1,4-dichloro-2-butene under specific conditions involving lithium hydride and tetrahydrofuran .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopentene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in the presence of light or a radical initiator.

Major Products:

    Oxidation: Formation of cyclopentene-1,3-dicarboxylic acid derivatives.

    Reduction: Formation of cyclopentane-1,3-dicarboxylic acid.

    Substitution: Formation of halogenated cyclopentene derivatives.

Scientific Research Applications

4-Cyclopentene-1,3-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopentene-1,3-dicarboxylic acid involves its interaction with various molecular targets. For instance, its antioxidant properties are attributed to its ability to terminate radical chain reactions by donating hydrogen atoms . This compound can also interact with enzymes, potentially inhibiting their activity through competitive binding.

Comparison with Similar Compounds

Properties

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

cyclopent-4-ene-1,3-dicarboxylic acid

InChI

InChI=1S/C7H8O4/c8-6(9)4-1-2-5(3-4)7(10)11/h1-2,4-5H,3H2,(H,8,9)(H,10,11)

InChI Key

RGEPWVONFIAFOF-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CC1C(=O)O)C(=O)O

Origin of Product

United States

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